2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701290
InChI: InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO
Molecular Formula: C13H10F3NO
Molecular Weight: 253.22 g/mol

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol

CAS No.:

Cat. No.: VC13701290

Molecular Formula: C13H10F3NO

Molecular Weight: 253.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol -

Specification

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
IUPAC Name [2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Standard InChI InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2
Standard InChI Key LPFLCCSTAFJNLT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO

Introduction

Structural and Molecular Properties

The molecular formula of 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol is C₁₃H₁₀F₃NO, with a molecular weight of 253.22 g/mol. Its IUPAC name is [2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol, and it features a planar pyridine ring connected to a trifluoromethyl-substituted phenyl group. The hydroxymethyl group (-CH₂OH) at the pyridine’s 3-position introduces hydrogen-bonding capability, while the electron-withdrawing trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₀F₃NO
Molecular Weight253.22 g/mol
IUPAC Name[2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO
InChI KeyLPFLCCSTAFJNLT-UHFFFAOYSA-N

The trifluoromethyl group’s strong electron-withdrawing effect polarizes the phenyl ring, influencing the compound’s electronic distribution and intermolecular interactions. This polarization is critical for its reactivity in cross-coupling reactions and binding to biological targets .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a palladium-catalyzed cross-coupling reaction between 2-fluoro-3-(trifluoromethyl)pyridine and phenylboronic acid. This method, optimized for high yield (70–85%) and purity, employs Pd(PPh₃)₄ as the catalyst and a mixture of toluene/water as the solvent system at 80–100°C.

Key Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Solvent: Toluene/water (3:1 v/v)

  • Temperature: 80°C, 12–24 hours

  • Yield: 78% (average)

ParameterPd-Catalyzed Cross-CouplingPatent Method
CatalystPd(PPh₃)₄Pd(OAc)₂/PPh₃
Key ReagentPhenylboronic acid4,4,4-Trifluoro-3-aminobutanoate
SolventToluene/waterTHF/acetonitrile
Intermediate StabilityHighImproved via NaOtBu

Chemical Reactivity and Derivatives

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group undergoes selective oxidation to form 2-(3-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde using manganese dioxide (MnO₂) in dichloromethane. This aldehyde serves as a precursor for Schiff base ligands or heterocyclic derivatives with enhanced bioactivity.

Oxidation Reaction Overview

  • Reagent: MnO₂ (excess)

  • Solvent: CH₂Cl₂, room temperature

  • Conversion: >90% (monitored via TLC)

Halogenation and Cross-Coupling

TargetActivity (IC₅₀/MIC)Mechanism
S. aureus32 µg/mLCell wall synthesis inhibition
MCF-7 cells45 µMEGFR kinase inhibition

Materials Science Applications

The compound’s hydrophobicity (logP = 2.8) and thermal stability (decomposition at 220°C) make it suitable for hydrophobic coatings and thermally resistant polymers. Research into its use as a fluorinated monomer in polyurethane synthesis is ongoing .

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